molecular formula C12H18O B8422384 1,3-Dimethyl-4-adamantanone

1,3-Dimethyl-4-adamantanone

Cat. No. B8422384
M. Wt: 178.27 g/mol
InChI Key: FAQCWWQDIFCGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06429314B1

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 9 mmol of biacetyl, 0.0006 mmol of cobalt (II) acetate, and 3 ml of acetic acid was starred at 60° C. under an oxygen atmosphere(1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture demonstrated that 1,3-dimethyladamantane was converted, at a rate of 40%, to 1-acetyl-3,5-dimethyladamantane (yield 8%, selectivity 20%), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 17%, selectivity 43%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 13%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.0006 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.C(C(C)=O)(C)=[O:14].[C:19]([C:22]12[CH2:32][C:26]3([CH3:33])[CH2:27][C:28]([OH:31])([CH2:30][C:24]([CH3:34])([CH2:25]3)[CH2:23]1)[CH2:29]2)(=[O:21])[CH3:20]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:19]([C:22]12[CH2:32][C:26]3([CH3:33])[CH2:27][CH:28]([CH2:30][C:24]([CH3:34])([CH2:25]3)[CH2:23]1)[CH2:29]2)(=[O:21])[CH3:20].[CH3:19][C:22]12[CH2:29][C:28]3([OH:31])[CH2:30][CH:24]([CH2:25][C:26]([CH3:33])([CH2:27]3)[CH2:32]1)[CH2:23]2.[CH3:12][C:4]12[CH2:10][CH:8]3[CH2:7][CH:6]([CH2:11][C:2]([CH3:1])([C:9]3=[O:14])[CH2:3]1)[CH2:5]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
9 mmol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
cobalt (II) acetate
Quantity
0.0006 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Step Three
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was starred at 60° C. under an oxygen atmosphere
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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